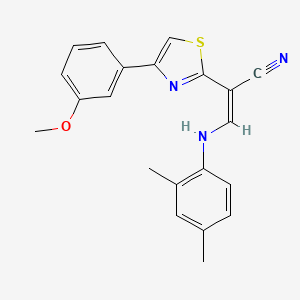
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3OS and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known by its CAS number 450353-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer, anticonvulsant, and antimicrobial activities.
- Molecular Formula : C21H19N3OS
- Molecular Weight : 361.5 g/mol
- Structure : The compound features a thiazole ring, an acrylonitrile moiety, and aromatic substitutions that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of electron-donating groups such as methoxy and dimethyl groups on the phenyl rings enhances cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, research has shown that similar thiazole compounds interact with Bcl-2 proteins through hydrophobic interactions, leading to increased apoptotic activity in cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 1.98 ± 1.22 | A-431 |
| Compound 9 | 1.61 ± 1.92 | Jurkat |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly impact anticonvulsant efficacy.
- Case Study : A compound similar to this compound demonstrated high efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .
Antimicrobial Activity
The compound's thiazole structure is associated with notable antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains.
- Mechanism : The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell membrane integrity and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Aromatic Substituents : The presence of methoxy and dimethyl groups enhances solubility and bioactivity.
- Acrylonitrile Moiety : Contributes to the overall reactivity and interaction with biological targets.
特性
IUPAC Name |
(Z)-3-(2,4-dimethylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-8-19(15(2)9-14)23-12-17(11-22)21-24-20(13-26-21)16-5-4-6-18(10-16)25-3/h4-10,12-13,23H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQJTTSXAXJCIP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














